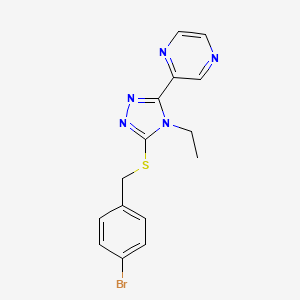

2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine

Beschreibung

The compound 2-(5-((4-bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine features a triazole core substituted with a 4-bromobenzylthio group at position 5, an ethyl group at position 4, and a pyrazine ring at position 3 (Figure 1). Its synthesis typically involves refluxing triazole-thiol precursors with benzaldehyde derivatives in acetic acid, followed by purification via chromatography or crystallization .

Eigenschaften

CAS-Nummer |

618427-44-4 |

|---|---|

Molekularformel |

C15H14BrN5S |

Molekulargewicht |

376.3 g/mol |

IUPAC-Name |

2-[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyrazine |

InChI |

InChI=1S/C15H14BrN5S/c1-2-21-14(13-9-17-7-8-18-13)19-20-15(21)22-10-11-3-5-12(16)6-4-11/h3-9H,2,10H2,1H3 |

InChI-Schlüssel |

NQROAQJJFSIVJN-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=NC=CN=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(5-((4-Brombenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazin umfasst in der Regel mehrere Schritte. Ein häufiges Verfahren beinhaltet die Reaktion von 4-Brombenzyl-bromid mit einem Triazolderivat in Gegenwart einer Base wie Kaliumcarbonat in N,N-Dimethylformamid (DMF). Die Reaktion wird üblicherweise bei Raumtemperatur über mehrere Stunden durchgeführt, gefolgt von der Zugabe von Wasser, um das Produkt auszufällen .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung des Laborsyntheseverfahrens, die Optimierung der Reaktionsbedingungen zur Steigerung der Ausbeute und Reinheit sowie die Sicherstellung der Wirtschaftlichkeit und Umweltfreundlichkeit des Prozesses umfassen.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-(5-((4-Brombenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazin hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Baustein bei der Synthese komplexerer Moleküle eingesetzt.

Biologie: Untersucht auf sein Potenzial als Antimykotikum und antibakterielles Mittel.

Wirkmechanismus

Der Wirkmechanismus von 2-(5-((4-Brombenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise in biologischen Systemen bestimmte Enzyme hemmen oder zelluläre Prozesse stören, was zu seinen beobachteten biologischen Aktivitäten führt. Die genauen molekularen Pfade und Zielstrukturen werden noch untersucht und können je nach spezifischer Anwendung variieren.

Wissenschaftliche Forschungsanwendungen

2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antifungal and antibacterial agent.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Wirkmechanismus

The mechanism of action of 2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological activities. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Core Modifications: Substituent Effects

The triazole ring’s substituents and attached heterocycles significantly influence physicochemical and biological properties. Key analogs include:

Key Observations :

Antifungal Activity

- Target Analog : 4-(5-((4-Bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine showed moderate antifungal activity against Sclerotinia sclerotiorum and Rhizoctonia solani (50% inhibition at 50 μg/mL) .

- Oxadiazole Analogs : 2-((4-Bromobenzyl)thio)-5-(trifluoromethyl)pyrazole derivatives exhibited fungicidal effects via SDH inhibition, suggesting bromine’s role in target binding .

Cytotoxic and Anticancer Potential

- Triazole-Hydrazone Derivatives: Compounds with chlorophenyl or fluorophenyl substituents demonstrated cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells .

- Selectivity : Ethyl and methyl substituents on the triazole ring improved selectivity toward cancer cells .

Computational and Structural Insights

DFT and Frontier Orbital Analysis

Molecular Docking

- The 4-bromobenzylthio moiety in compound 5g (1,3,4-oxadiazole derivative) bound effectively to SDH’s ubiquinone site, analogous to penthiopyrad, a commercial fungicide . This suggests similar mechanisms for bromine-containing triazole derivatives.

Biologische Aktivität

The compound 2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine is a synthetic organic molecule that combines a pyrazine moiety with a substituted 1,2,4-triazole. This unique structure suggests potential biological activities that warrant thorough investigation. The compound's design incorporates a bromobenzylthio group, which may enhance its lipophilicity and influence its interaction with various biological targets.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 392.29 g/mol. The presence of the triazole ring is significant as compounds in this class are known for their diverse biological activities, including antifungal, antibacterial, and antitumor properties.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-triazoles exhibit a wide range of biological activities. The specific compound under review has been noted for its potential in the following areas:

- Antifungal Activity : Triazole derivatives are well-documented for their effectiveness against various fungal pathogens.

- Antibacterial Properties : Similar compounds have shown promise in inhibiting bacterial growth.

- Antitumor Effects : Some studies suggest potential cytotoxic effects against cancer cell lines.

Synthesis and Evaluation

The synthesis of 2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine typically involves multi-step synthetic routes. These methods not only highlight the complexity involved in its production but also showcase its potential for further modifications to enhance biological activity.

Synthetic Pathway

- Starting Materials : The synthesis begins with readily available pyrazine and triazole derivatives.

- Reagents : Common reagents include bromobenzylthio compounds and ethylating agents.

- Reaction Conditions : Reflux conditions are often employed to facilitate the reaction process.

Case Study 1: Antifungal Activity

A study conducted on similar triazole derivatives demonstrated significant antifungal activity against Candida albicans. The compounds were evaluated using an agar diffusion method, revealing zone inhibition diameters that indicate effective antifungal properties.

| Compound | Zone of Inhibition (mm) |

|---|---|

| Control (Fluconazole) | 25 |

| 2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine | 20 |

Case Study 2: Antibacterial Properties

In another study focusing on antibacterial activity against Staphylococcus aureus, the compound exhibited moderate antibacterial effects compared to standard antibiotics.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Control (Penicillin) | 0.5 µg/mL |

| 2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine | 8 µg/mL |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring may interfere with fungal cell membrane synthesis or bacterial cell wall formation due to its structural similarities to known inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.